molecular formula C17H17BrN2O4S B3668749 2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide

2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide

Cat. No.: B3668749
M. Wt: 425.3 g/mol
InChI Key: AHIUQXWKMYPOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a sulfonyl group attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The brominated intermediate is then subjected to sulfonylation using morpholine and a sulfonyl chloride reagent. The final step involves the coupling of the sulfonylated intermediate with an aniline derivative to form the benzamide structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The benzamide structure allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic metals are used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-fluoropyridine: A dihalogenated pyridine with similar bromine and fluorine substitutions.

    2-bromo-5-(morpholin-4-ylsulfonyl)benzoic acid: A related compound with a benzoic acid structure instead of benzamide.

Uniqueness

2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c18-16-7-6-14(25(22,23)20-8-10-24-11-9-20)12-15(16)17(21)19-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIUQXWKMYPOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Reactant of Route 4
2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Reactant of Route 5
2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-5-morpholin-4-ylsulfonyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.